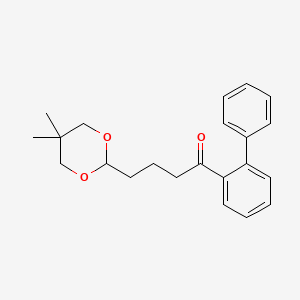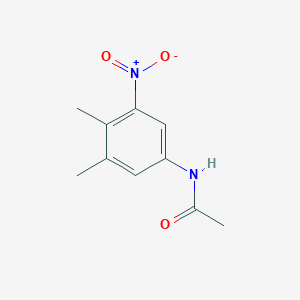
N-(3,4-二甲基-5-硝基苯基)乙酰胺
描述
N-(3,4-dimethyl-5-nitrophenyl)acetamide, also known as DMNA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. DMNA is a nitroaromatic compound that belongs to the class of substituted acetamides. It has a molecular formula of C10H12N2O3 and a molecular weight of 208.22 g/mol.
科学研究应用
医药药物开发
N-(3,4-二甲基-5-硝基苯基)乙酰胺: 在药物化学领域被探索其潜在的治疗特性。其结构框架允许合成各种具有药理活性的衍生物。 这些衍生物正在研究其在药物开发中潜在应用的有效性和安全性,以提高生活质量 .
有机合成砌块
该化合物用作有机合成的砌块。其反应性乙酰胺基团可以进行各种化学反应,使其成为合成更复杂分子的通用前体。 这在创建具有潜在工业和药物应用的新化合物方面特别有用 .
化学研究与分析
在化学研究中,N-(3,4-二甲基-5-硝基苯基)乙酰胺用于研究反应机理和途径。 其硝基是关键的官能团,可以参与一系列化学转化,为理解含硝基化合物的反应性和稳定性提供见解 .
材料科学
该化合物的分子结构可用于材料科学研究,特别是在开发具有特定性能的新材料方面。 其衍生物可用于改变表面性质或创建具有独特特性的新聚合物 .
计算化学建模
N-(3,4-二甲基-5-硝基苯基)乙酰胺: 可在计算化学中用作模型化合物。 其结构可以使用计算方法进行分析,以预测反应性、稳定性和与其他分子的相互作用,这对于药物设计和材料科学至关重要 .
生化研究
该化合物的生化应用包括用作分析试剂来研究酶催化反应,其中乙酰胺衍生物充当底物或抑制剂。 这有助于理解酶机制和设计酶抑制剂 .
作用机制
Target of Action
Similar compounds such as n-aryl and/or heteryl cyanoacetamides have been utilized extensively as reactants to form a variety of heterocyclic compounds .
Mode of Action
It’s known that the carbonyl and the cyano functions of similar compounds like n-aryl and/or heteryl cyanoacetamides enable reactions with common bidentate reagents .
Biochemical Pathways
Similar compounds have been used in the synthesis of various organic heterocycles .
Result of Action
Similar compounds have shown diverse biological activities and have potential in evolving better chemotherapeutic agents .
生化分析
Biochemical Properties
N-(3,4-dimethyl-5-nitrophenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . This inhibition can lead to antimicrobial and anticancer activities. Additionally, N-(3,4-dimethyl-5-nitrophenyl)acetamide may interact with other biomolecules, such as carbonic anhydrase and cyclin-dependent kinases, influencing their activity and function.
Cellular Effects
N-(3,4-dimethyl-5-nitrophenyl)acetamide affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, N-(3,4-dimethyl-5-nitrophenyl)acetamide can induce cell cycle arrest and apoptosis by modulating the expression of key regulatory genes . Additionally, it may affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of N-(3,4-dimethyl-5-nitrophenyl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing its reaction . This inhibition disrupts the synthesis of nucleotides, leading to impaired DNA replication and cell division. Furthermore, N-(3,4-dimethyl-5-nitrophenyl)acetamide may activate or inhibit other enzymes and transcription factors, resulting in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3,4-dimethyl-5-nitrophenyl)acetamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-(3,4-dimethyl-5-nitrophenyl)acetamide remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of N-(3,4-dimethyl-5-nitrophenyl)acetamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant harm.
Metabolic Pathways
N-(3,4-dimethyl-5-nitrophenyl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways . For example, the inhibition of dihydrofolate reductase disrupts the folate cycle, leading to altered nucleotide synthesis and reduced cell proliferation. Additionally, N-(3,4-dimethyl-5-nitrophenyl)acetamide may interact with other metabolic enzymes, influencing their activity and the overall metabolic balance.
Transport and Distribution
Within cells and tissues, N-(3,4-dimethyl-5-nitrophenyl)acetamide is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments and tissues, influencing its activity and efficacy. Additionally, N-(3,4-dimethyl-5-nitrophenyl)acetamide may accumulate in specific tissues, leading to localized effects and potential toxicity.
Subcellular Localization
The subcellular localization of N-(3,4-dimethyl-5-nitrophenyl)acetamide is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production.
属性
IUPAC Name |
N-(3,4-dimethyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-9(11-8(3)13)5-10(7(6)2)12(14)15/h4-5H,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLVZAMPWVMSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646678 | |
| Record name | N-(3,4-Dimethyl-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857571-00-7 | |
| Record name | N-(3,4-Dimethyl-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



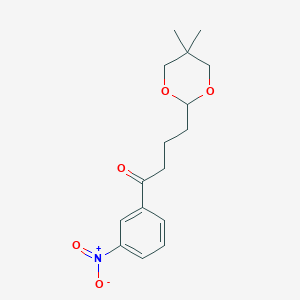
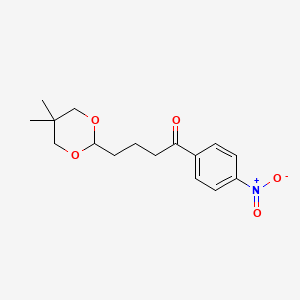

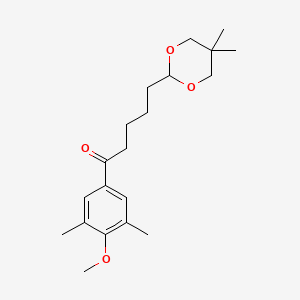
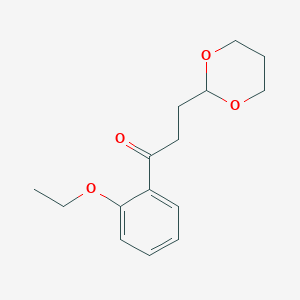

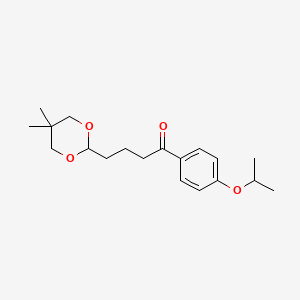

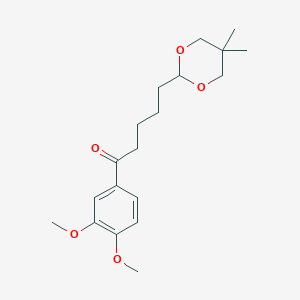
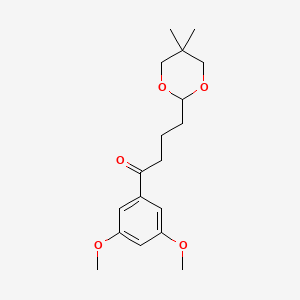

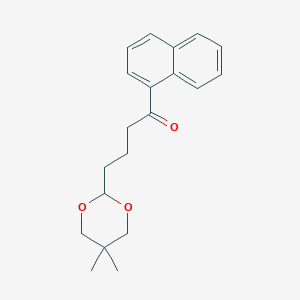
![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)
